molecular formula C18H20N4O2 B2637049 9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 537002-23-6

9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

货号: B2637049
CAS 编号: 537002-23-6
分子量: 324.384
InChI 键: HUODRLJPBZFSSP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one belongs to the triazoloquinazolinone class, characterized by a fused bicyclic core combining triazole and quinazolinone moieties. Key structural features include:

  • 6,6-Dimethyl groups: These enhance lipophilicity and may stabilize the tetrahydroquinazolinone conformation.
  • Core scaffold: The [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one framework is associated with diverse pharmacological activities, including RXFP4 agonism, as demonstrated in related analogs .

属性

IUPAC Name

9-(3-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-18(2)8-13-15(14(23)9-18)16(22-17(21-13)19-10-20-22)11-5-4-6-12(7-11)24-3/h4-7,10,16H,8-9H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUODRLJPBZFSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC(=CC=C4)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one belongs to the class of triazoloquinazoline derivatives. Its unique structure combines a triazole ring with a quinazoline moiety, which contributes to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties supported by relevant studies and data.

Molecular Formula

  • C : 18
  • H : 20
  • N : 4
  • O : 1

Structural Features

The compound features:

  • A triazole ring fused with a quinazoline core.
  • A methoxy group that enhances lipophilicity and influences biological interactions.

Antimicrobial Properties

Research indicates that compounds within the triazoloquinazoline class exhibit significant antimicrobial activity. Specifically, derivatives similar to This compound have shown effectiveness against various bacterial strains. For instance:

  • Study Findings : A derivative with a similar structure demonstrated an inhibition zone against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound has been evaluated for its anticancer properties across several cancer cell lines. Notably:

  • Case Study : In vitro studies revealed that the compound exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values were notably lower than those of standard chemotherapeutic agents like doxorubicin.
Cell LineIC50 (μM)Reference CompoundReference IC50 (μM)
MCF-714.5Doxorubicin40.0
HCT-11625.0Doxorubicin40.0

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The interaction with growth factor receptors has been suggested to play a role in its anticancer effects.

Structural Analogues

Similar compounds exhibit varying biological activities depending on their substituents. The following table summarizes notable analogues:

Compound NameStructural FeaturesBiological Activity
9-(4-hydroxy-3-methoxyphenyl)Hydroxy group instead of methoxyAntitumor activity
2-(3-methoxyphenyl)-9-(4-methoxyphenyl)Additional methoxy groupAntimicrobial properties
9-(3-bromo-4-hydroxyphenyl)Bromine substitutionEnhanced cytotoxicity

科学研究应用

Anticancer Activity

Numerous studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has shown effectiveness against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is attributed to the inhibition of key signaling pathways involved in tumor growth and proliferation. For instance, quinazoline derivatives often target the epidermal growth factor receptor (EGFR) pathway, which is crucial in many cancers .
  • Case Studies :
    • A study demonstrated that modifications to the quinazoline structure can lead to enhanced potency against specific cancer types. For example, derivatives showed promising results against A549 (lung cancer) and U937 (leukemia) cell lines .
    • Another investigation highlighted a series of novel quinazoline derivatives that exhibited broad-spectrum antitumor activity across multiple cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Mechanism : The structural features allow for interaction with bacterial enzymes or membranes, leading to inhibition of growth.
  • Case Studies : Research has shown that certain substituted quinazolines possess potent antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Quinazoline derivatives have been recognized for their anti-inflammatory properties:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory processes.
  • Case Studies : Some derivatives have been tested for their ability to reduce TNF-alpha production in vitro, showcasing potential as anti-inflammatory agents .

Synthetic Methodologies

The synthesis of 9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions:

  • General Synthetic Route : The synthesis often begins with the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone under controlled conditions to yield the desired triazoloquinazoline structure .
  • Optimization Strategies : Researchers have explored various catalysts and reaction conditions to enhance yield and purity during synthesis .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
9-(4-hydroxy-3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-oneHydroxy group instead of methoxyAntitumor activity
2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-oneAdditional methoxy groupAntimicrobial properties
3-(4-Methoxyphenyl)quinazolin-4(3H)-onesDifferent substitution patternAnalgesic effects

This table illustrates the diversity within the quinazoline family while emphasizing how specific modifications can lead to distinct pharmacological profiles.

化学反应分析

Key Reaction Steps:

  • Condensation : 3-Methoxybenzaldehyde reacts with 3-amino-1,2,4-triazole to form an imine intermediate.

  • Michael Addition : Dimedone undergoes nucleophilic attack on the imine intermediate.

  • Cyclization : Intramolecular dehydration forms the fused triazoloquinazolinone core.

Reaction Table

Reagents/ConditionsYield (%)Time (h)Reference
Boric acid (5 mol%), RT, H2O/EtOH91.42
Microwave irradiation, DMF, 120°C83.70.5

Functionalization via Amide Coupling

The compound’s terminal amine group (if present in derivatives) undergoes amidation with carboxylic acids using coupling agents like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy-dimethylamino-morpholinocarbenium hexafluorophosphate) .

Example Reaction:

Formation of Amide Derivatives

  • Substrate: 9-(3-Methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotriazoloquinazolin-8-one with a primary amine side chain.

  • Reagent: Acetic anhydride or acyl chlorides.

  • Conditions: COMU, DMF, RT.

  • Products: N-Acylated derivatives with enhanced lipophilicity .

Yield Data

Acyl GroupYield (%)Reference
Acetyl85
Benzoyl78

Electrophilic Aromatic Substitution

The 3-methoxyphenyl group undergoes electrophilic substitution at the para position to the methoxy group.

Halogenation Example

  • Reagent: Br2 in CHCl3.

  • Product: 9-(3-Methoxy-4-bromophenyl)-substituted derivative (isolated in 72% yield) .

Demethylation

The methoxy group can be demethylated under acidic conditions (e.g., HBr/AcOH) to yield phenolic derivatives , enhancing hydrogen-bonding capacity.

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitriles, forming fused pyrazole or tetrazole systems .

Example Reaction:

Reaction with Phenylacetylene

  • Conditions: Cu(I) catalysis, 80°C.

  • Product: Triazolo[5,1-b]quinazoline fused with pyrazole (yield: 65%) .

Oxidation of the Tetrahydroquinazoline Ring

The tetrahydroquinazoline ring is oxidized to a fully aromatic quinazoline using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Reaction Outcome

  • Product: Aromatic quinazolinone with a planar structure (confirmed by XRD) .

Reduction of the Lactam Carbonyl

The carbonyl group in the quinazolinone core is reduced to a secondary alcohol using NaBH4/LiAlH4.

Product Stability

  • The reduced form is less stable and readily reoxidizes in air.

Metal Coordination Complexes

The triazole and quinazolinone nitrogen atoms act as ligands for transition metals (e.g., Co(II), Cu(II)), forming complexes with potential catalytic or therapeutic applications .

Complexation Data

Metal SaltCoordination SitesApplicationReference
CoCl2N1 (triazole)Anticancer activity
CuSO4N4 (quinazolinone)Antimicrobial

Stability Under Hydrolytic Conditions

The compound is stable in neutral aqueous solutions but undergoes ring-opening hydrolysis under strong acidic (HCl, 6M) or basic (NaOH, 2M) conditions .

Hydrolysis Products

ConditionsMajor ProductYield (%)
HCl (6M)3-Methoxybenzoic acid + Triazole amine68
NaOH (2M)3-Methoxyphenylurea derivative54

Comparative Reactivity with Analogues

The 6,6-dimethyl groups sterically hinder reactions at the cyclohexene ring, while the methoxyphenyl group directs electrophilic substitution.

Reactivity Trends

PositionReactivityExample Reaction
Triazole NHModerate nucleophilicityAlkylation with CH3I
Quinazolinone C=OElectrophilic susceptibilityGrignard addition
MethoxyphenylPara-directingNitration, Sulfonation

相似化合物的比较

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of triazoloquinazolinones are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight logP Key Properties/Activities
9-(2-Chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 2-Chlorophenyl at C9 C₁₇H₁₇ClN₄O 328.8 3.34 High thermal stability (m.p. >300°C); RXFP4 agonist activity
9-[4-(Diethylamino)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 4-Diethylaminophenyl at C9 C₂₁H₂₇N₅O 365.48 3.57 Enhanced lipophilicity; potential CNS penetration due to diethylamino group
6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one 4-Methoxyphenyl at C6, Phenyl at C9 C₂₂H₂₀N₄O₂ 380.4 ~3.2 (estimated) Steric hindrance from para-substituent may reduce receptor binding
9-(4-Hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 4-Hydroxyphenyl at C9 C₁₇H₁₈N₄O₂ 326.4 ~2.8 (estimated) Lower logP due to hydroxyl group; improved aqueous solubility

Key Observations :

  • Substituent Position : The 3-methoxyphenyl group in the target compound likely offers a balance between lipophilicity (logP ~3.1–3.4, extrapolated) and solubility, compared to the more polar 4-hydroxyphenyl (logP ~2.8) and lipophilic 2-chlorophenyl (logP 3.34) analogs.
  • Biological Activity : The 2-chlorophenyl analog (Table 1) exhibits RXFP4 agonist activity, suggesting that electron-withdrawing groups at ortho/meta positions may enhance receptor binding . The 3-methoxy group’s electron-donating nature could modulate this interaction differently.
  • Synthetic Efficiency: The NGPU-catalyzed method for 4-hydroxyphenyl and benzimidazoloquinazolinone derivatives achieves superior yields (85–92%) and shorter reaction times (20–30 min) compared to traditional catalysts like HCl or ZnCl₂ . This method may be applicable to the target compound.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property 9-(3-Methoxyphenyl) Target (Estimated) 9-(2-Chlorophenyl) 9-[4-(Diethylamino)phenyl]
logP 3.1–3.4 3.34 3.57
Molecular Weight ~340–350 328.8 365.48
Hydrogen Bond Acceptors 4 4 4
Polar Surface Area ~50–55 Ų 51.56 Ų 54.29 Ų
Melting Point >250°C (estimated) >300°C Not reported

Insights :

  • Higher logP values correlate with increased diethylamino or chloro substituents, suggesting the target compound’s logP lies between these extremes.

常见问题

Q. What are the optimal synthetic routes for preparing 9-(3-methoxyphenyl)-6,6-dimethyltetrahydrotriazoloquinazolinone, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step condensation reactions using heterocyclic precursors. For analogous triazoloquinazolinones, catalysts like NGPU (N-alkylated grafted polyurea) have shown high efficiency under mild conditions (70°C, solvent-free), achieving yields >85% with short reaction times (~20 minutes). Catalyst reusability is critical; NGPU retained activity over six cycles with <5% yield reduction, verified via FT-IR stability analysis . Comparative studies (Table 6 in ) highlight superior efficiency over traditional catalysts like HCl or ionic liquids. Key variables include solvent polarity, temperature, and substituent effects on the methoxyphenyl group.

Q. How can researchers characterize the structural conformation of this compound, and what spectroscopic techniques are most reliable?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular conformation, as demonstrated for structurally similar triazoloquinazolinones (mean C–C bond deviation: 0.003 Å, R factor: 0.049) . Complement with 1^1H/13^{13}C NMR for functional group validation and LC-MS for molecular weight confirmation. For example, derivatives like 5-cyclopentyl-2-(4-fluorophenyl)-triazoloquinazoline show distinct 1^1H NMR peaks at δ 7.85–7.45 ppm (aromatic protons) and δ 2.85 ppm (cyclopentyl CH2_2), with LC-MS m/z matching calculated values .

Q. What preliminary pharmacological screening strategies are recommended for assessing bioactivity?

Methodological Answer: Begin with in vitro assays targeting common pathways for triazoloquinazolinones, such as:

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC50_{50} values to reference drugs .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given the compound’s structural similarity to ATP-competitive inhibitors .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental spectral data or reactivity predictions?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can model vibrational spectra (IR/Raman) and electronic properties. For example, discrepancies in carbonyl stretching frequencies (observed vs. calculated) in triazoloquinazolinones were resolved by accounting for crystal packing effects and hydrogen bonding (e.g., N–H···O interactions) . DFT also predicts regioselectivity in electrophilic substitution reactions, guiding synthetic optimization .

Q. What strategies mitigate low yields in scale-up synthesis, and how do steric/electronic effects of the 3-methoxyphenyl group influence reactivity?

Methodological Answer: Low yields often arise from steric hindrance at the 3-methoxy substituent. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves homogeneity for bulkier substituents .
  • Protecting groups : Temporarily block reactive sites (e.g., methoxy → methyl ether) during key steps .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
    Electronic effects: The electron-donating methoxy group increases nucleophilicity at the quinazolinone core, favoring cyclization but risking over-oxidation. Monitor via TLC and adjust oxidant stoichiometry (e.g., use MnO2_2 instead of CrO3_3) .

Q. How can researchers address discrepancies in biological activity data across similar triazoloquinazolinone derivatives?

Methodological Answer: Contradictions often stem from structural nuances. Systematic approaches include:

  • SAR studies : Compare substituent effects (e.g., 3-methoxy vs. 4-hydroxy) on bioactivity. For example, 9-(4-hydroxyphenyl) analogs showed higher antimicrobial activity than 3-methoxy derivatives due to enhanced hydrogen bonding .
  • Metabolic stability assays : Use liver microsomes to assess if low in vivo activity correlates with rapid cytochrome P450-mediated degradation .
  • Crystallographic analysis : SCXRD reveals conformational flexibility (e.g., boat vs. chair conformations in the tetrahydro ring), impacting target binding .

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR kinase, PDB ID: 1M17). Focus on triazoloquinazolinone’s planar core fitting into hydrophobic pockets .
  • CRISPR-Cas9 knockout : Validate target specificity by knocking out putative genes (e.g., TOP1 for topoisomerase inhibitors) and assessing resistance .
  • Synchrotron-based crystallography : Resolve binding modes at atomic resolution (≤1.5 Å) for lead optimization .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。